molecular formula C8H9BF2O2 B12511799 (4-Ethyl-2,6-difluorophenyl)boronic acid

(4-Ethyl-2,6-difluorophenyl)boronic acid

Cat. No.: B12511799
M. Wt: 185.97 g/mol
InChI Key: DHUHTTQSXYKAAH-UHFFFAOYSA-N
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Description

(4-Ethyl-2,6-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethyl and difluoro groups at the 4 and 2,6 positions, respectively. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethyl-2,6-difluoroiodobenzene with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,6-difluorophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (4-Ethyl-2,6-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The process is facilitated by the base, which activates the boronic acid and stabilizes the palladium intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid

Uniqueness

(4-Ethyl-2,6-difluorophenyl)boronic acid is unique due to the presence of both ethyl and difluoro substituents, which can influence its reactivity and selectivity in cross-coupling reactions. The ethyl group provides steric hindrance, while the difluoro groups can affect the electronic properties of the phenyl ring, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

(4-ethyl-2,6-difluorophenyl)boronic acid

InChI

InChI=1S/C8H9BF2O2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3

InChI Key

DHUHTTQSXYKAAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)CC)F)(O)O

Origin of Product

United States

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